molecular formula C5H11NO2S B13255829 3-Amino-4-methyl-1lambda6-thiolane-1,1-dione CAS No. 6643-13-6

3-Amino-4-methyl-1lambda6-thiolane-1,1-dione

Cat. No.: B13255829
CAS No.: 6643-13-6
M. Wt: 149.21 g/mol
InChI Key: YYGNWYCWJLWHCR-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C5H11NO2S It is a thiolane derivative, characterized by the presence of an amino group and a methyl group attached to the thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methyl-1lambda6-thiolane-1,1-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylthiolane-1,1-dione with ammonia or an amine source to introduce the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or batch reactors. These methods ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiolane derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

3-Amino-4-methyl-1lambda6-thiolane-1,1-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the thiolane ring provides structural stability. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methoxy-1lambda6-thiolane-1,1-dione
  • 3-(Aminomethyl)-1lambda6-thiolane-1,1-dione
  • 3-[(4-Methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione

Uniqueness

3-Amino-4-methyl-1lambda6-thiolane-1,1-dione is unique due to the presence of both an amino group and a methyl group on the thiolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

6643-13-6

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

4-methyl-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C5H11NO2S/c1-4-2-9(7,8)3-5(4)6/h4-5H,2-3,6H2,1H3

InChI Key

YYGNWYCWJLWHCR-UHFFFAOYSA-N

Canonical SMILES

CC1CS(=O)(=O)CC1N

Origin of Product

United States

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